(2E)-N-Phenyloctan-2-imine

Description

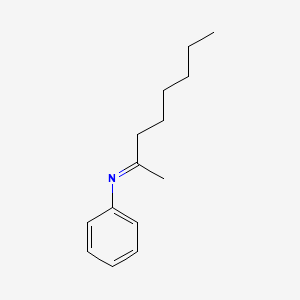

Structure

3D Structure

Properties

IUPAC Name |

N-phenyloctan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,3-5,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDBHZZQZNQGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=NC1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506621 | |

| Record name | (2E)-N-Phenyloctan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61285-50-5 | |

| Record name | (2E)-N-Phenyloctan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2e N Phenyloctan 2 Imine and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy provides a detailed roadmap of the molecular framework of (2E)-N-Phenyloctan-2-imine by mapping the chemical environments of ¹H and ¹³C nuclei.

The ¹H NMR spectrum of (2E)-N-Phenyloctan-2-imine is anticipated to exhibit characteristic signals corresponding to the protons of the phenyl group, the octyl chain, and the methyl group attached to the imine carbon. The aromatic protons of the N-phenyl group typically appear in the downfield region, approximately between δ 6.8 and 7.5 ppm, with their multiplicity depending on the substitution pattern of any derivatives.

The protons on the alkyl chain will resonate at higher fields. The methyl protons adjacent to the C=N bond are expected to show a singlet at around δ 2.0-2.3 ppm. The methylene (B1212753) protons of the octyl group will appear as a series of multiplets in the δ 1.2-2.5 ppm range, with the protons alpha to the imine nitrogen being the most deshielded. The terminal methyl group of the octyl chain would be observed as a triplet at approximately δ 0.9 ppm.

In the ¹³C NMR spectrum, the imine carbon (C=N) is a key diagnostic signal, expected to resonate significantly downfield in the range of δ 160-170 ppm. The carbons of the phenyl ring will appear between δ 120 and 150 ppm. The alkyl carbons will be found in the upfield region, with the methyl carbon attached to the imine double bond appearing around δ 15-25 ppm and the other aliphatic carbons resonating between δ 14 and 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (2E)-N-Phenyloctan-2-imine.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | 6.8 - 7.5 (m) | 120 - 150 |

| C=N-CH₂(CH₂)₅CH₃ | ~2.4 (t) | ~40 |

| (CH₂)₅ | 1.2 - 1.6 (m) | 22 - 32 |

| CH₃ (octyl) | ~0.9 (t) | ~14 |

| CH₃-C=N | 2.0 - 2.3 (s) | 15 - 25 |

| C=N | - | 160 - 170 |

For unambiguous assignment of all proton and carbon signals, especially in more complex synthetic derivatives, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For (2E)-N-Phenyloctan-2-imine, COSY would show correlations between the adjacent methylene protons of the octyl chain, allowing for a sequential walk along the alkyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the octyl chain by linking them to their attached protons.

Imines can exist as E/Z isomers, and NMR spectroscopy is a powerful tool for quantifying their relative abundance in a mixture. najah.edu The chemical shifts of the substituents on the C=N double bond are often different for the E and Z isomers. By integrating the distinct signals corresponding to each isomer in the ¹H NMR spectrum, the ratio of the two isomers can be accurately determined. For ketimines derived from unsymmetrical ketones, such as (2E)-N-Phenyloctan-2-imine, the presence of E and Z isomers can be investigated, although the E isomer is generally expected to be thermodynamically more stable and thus predominant. najah.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Studies

FTIR spectroscopy provides crucial information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most diagnostic feature in the FTIR spectrum of (2E)-N-Phenyloctan-2-imine is the stretching vibration of the azomethine (C=N) bond. This absorption is typically observed in the range of 1690-1640 cm⁻¹. For N-aryl ketimines, this band is often found around 1650-1630 cm⁻¹. The precise position of this band can be influenced by the electronic nature of the substituents on both the carbon and nitrogen atoms of the imine.

Table 2: Characteristic FTIR Absorption Frequencies for (2E)-N-Phenyloctan-2-imine.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 2960 - 2850 | Strong |

| C=N (azomethine) | Stretching | 1650 - 1630 | Medium to Strong |

| C=C (aromatic) | Stretching | 1600 - 1450 | Medium |

In synthetic derivatives of (2E)-N-Phenyloctan-2-imine, FTIR can reveal interactions between different functional groups. For example, if the phenyl ring is substituted with a group capable of hydrogen bonding, shifts in the characteristic frequencies of both the substituent and the C=N bond may be observed.

Furthermore, when these imines are used as ligands to form metal complexes, FTIR is instrumental in determining the coordination mode. Upon coordination of the imine nitrogen to a metal center, the C=N stretching frequency typically shifts, often to a lower wavenumber. This shift is indicative of the donation of electron density from the nitrogen to the metal, which weakens the C=N bond. The magnitude of this shift can provide insights into the strength of the metal-nitrogen bond.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For (2E)-N-Phenyloctan-2-imine (Molecular Weight: 203.32 g/mol ), mass spectrometry provides definitive confirmation of its molecular formula (C₁₄H₂₁N) and offers insights into its structural connectivity. guidechem.com In typical mass spectrometric analyses, the molecule is first ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a molecular fingerprint.

Common fragmentation pathways for imines involve cleavage of the bonds adjacent to the carbon-nitrogen double bond (α-cleavage). miamioh.edu For (2E)-N-Phenyloctan-2-imine, the primary fragmentation events are expected to be the cleavage of the C-C bond between the imine carbon and the hexyl chain, as well as the cleavage of the bond between the imine carbon and the methyl group. The resulting fragment ions provide valuable structural information. miamioh.edulibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, nitrogen-containing compounds like imines. rsc.orgresearchgate.net It typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation, allowing for the unambiguous determination of the molecular weight. rsc.org For (2E)-N-Phenyloctan-2-imine, the ESI mass spectrum in positive ion mode would be expected to show a prominent peak at an m/z value of approximately 204.33, corresponding to the [C₁₄H₂₂N]⁺ ion.

Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and subsequent fragmentation of the protonated molecular ion, are used to obtain detailed structural information. rsc.org The collision-induced dissociation (CID) of the [M+H]⁺ ion of (2E)-N-Phenyloctan-2-imine would likely induce specific fragmentation pathways. The major fragmentation patterns would arise from α-cleavage, leading to the loss of neutral fragments and the formation of stable carbocations or iminium ions.

Table 1: Predicted ESI-MS/MS Fragmentation of (2E)-N-Phenyloctan-2-imine

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 204.33 | 118.09 | C₆H₁₄ (Hexane) | [C₈H₁₀N]⁺ (Protonated N-methylideneaniline fragment) |

| 204.33 | 188.17 | CH₄ (Methane) | [C₁₃H₁₈N]⁺ (Loss of the methyl group) |

| 204.33 | 93.06 | C₈H₁₅ (Oct-1-ene fragment) | [C₆H₇N]⁺ (Protonated Aniline) |

Electronic Spectroscopy (UV-Vis) in Analyzing Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating molecules containing chromophores—groups responsible for absorbing light. In (2E)-N-Phenyloctan-2-imine, the chromophore consists of the phenyl group in conjugation with the C=N imine bond. This extended π-system gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum. libretexts.orgnih.gov

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. For N-phenyl imines, two principal types of electronic transitions are typically observed:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-intensity absorptions and are characteristic of conjugated systems. libretexts.orgnih.govyoutube.comwikipedia.org The conjugation between the phenyl ring and the imine double bond in (2E)-N-Phenyloctan-2-imine lowers the energy gap between the π and π* orbitals, resulting in absorption at longer wavelengths compared to non-conjugated systems. libretexts.orgresearchgate.net

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pair on the nitrogen atom, to a π* antibonding orbital. libretexts.orgnih.govyoutube.comwikipedia.org These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org

The position and intensity of these absorption bands can be influenced by the solvent polarity, with shifts to either longer (bathochromic) or shorter (hypsochromic) wavelengths. wikipedia.org

Table 2: Typical Electronic Transitions for N-Phenyl Imine Chromophores

| Transition Type | Orbital Origin | Typical Wavelength (λmax) Range | Relative Intensity (ε) |

|---|---|---|---|

| π → π | π (C=C, C=N) | 240–280 nm | High |

| n → π | n (Nitrogen lone pair) | 300–340 nm | Low |

Advanced Spectroscopic Techniques for Metal-Imine Complex Characterization (e.g., Electron Paramagnetic Resonance (EPR))

When (2E)-N-Phenyloctan-2-imine acts as a ligand to form complexes with paramagnetic metal ions, advanced spectroscopic techniques are required to probe the electronic structure and coordination environment of the metal center. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive method for studying species with one or more unpaired electrons, such as complexes of Cu(II), Fe(III), or Mn(II). mdpi.comresearchgate.net

EPR spectroscopy provides detailed information about the metal ion's d-orbital energy levels, the geometry of the complex, and the nature of the metal-ligand bonds. The spectrum is typically characterized by the g-tensor and the hyperfine coupling tensor (A).

g-Tensor: The g-values are a measure of the interaction between the unpaired electron's magnetic moment and the external magnetic field. The anisotropy of the g-tensor (differences between gₓ, gᵧ, and g₂) provides critical information about the symmetry of the metal's coordination environment (e.g., octahedral, tetrahedral, or square planar). mdpi.comresearchgate.net

Hyperfine Coupling (A-tensor): This parameter arises from the interaction between the electron spin and the nuclear spin of the metal ion and ligand atoms (e.g., ¹⁴N). The magnitude of the hyperfine coupling constant is related to the degree of covalency in the metal-ligand bond and the distribution of the unpaired electron's spin density. researchgate.netrsc.org

For a hypothetical square planar complex of (2E)-N-Phenyloctan-2-imine with Cu(II) (a d⁹ ion), the EPR spectrum would be expected to be axial (gₓ = gᵧ ≠ g₂) with g∥ > g⊥ > 2.0023, which is characteristic of a dₓ²-y² ground state. mdpi.comresearchgate.net

Table 3: Representative EPR Parameters for a Hypothetical Cu(II)-Imine Complex

| EPR Parameter | Symbol | Typical Value Range for Square Planar Cu(II)-N₄ Complex | Information Provided |

|---|---|---|---|

| Parallel g-value | g∥ | 2.20 - 2.40 | Geometry and nature of the ground electronic state |

| Perpendicular g-value | g⊥ | 2.04 - 2.09 | Geometry and nature of the ground electronic state |

| Parallel Hyperfine Coupling (Cu) | A∥ (Cu) | 150 - 200 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond |

| Perpendicular Hyperfine Coupling (N) | A⊥ (N) | 10 - 20 G | Spin density on the coordinating nitrogen atoms |

Research on Chemical Transformations and Synthetic Utility of 2e N Phenyloctan 2 Imine in Complex Molecule Synthesis

(2E)-N-Phenyloctan-2-imine as a Versatile Synthon in Organic Synthesis

(2E)-N-Phenyloctan-2-imine, a member of the N-phenyl imine class of compounds, serves as a highly versatile synthetic intermediate, or synthon, in the field of organic chemistry. The intrinsic reactivity of the carbon-nitrogen double bond (C=N), characterized by the electrophilic imine carbon and the nucleophilic nitrogen atom, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block for constructing more complex molecular architectures, particularly those containing nitrogen. Its utility is pronounced in the synthesis of heterocyclic compounds, amines, and as an intermediate in the production of commercially significant chemicals.

The N-phenyl imine moiety is a foundational component in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in natural products and pharmaceuticals. rsc.orgresearchgate.net Imines are key intermediates for building these cyclic structures through various reaction pathways, including cycloadditions and tandem cyclization reactions. mdpi.comnih.gov The synthesis of these heterocycles often leverages the imine as an electrophile or as a component in multicomponent reactions, enabling the rapid assembly of complex ring systems. nih.gov

Methodologies for synthesizing nitrogen-containing heterocycles from imine precursors are extensive and can be adapted for substrates like (2E)-N-Phenyloctan-2-imine. For instance, imines participate in [4+2] cycloadditions (Diels-Alder reactions) as dienophiles and in 1,3-dipolar cycloadditions, leading to the formation of six- and five-membered rings, respectively. researchgate.net Furthermore, modern green chemistry approaches often utilize environmentally benign catalysts and conditions, such as microwave irradiation or solvent-free reactions, for these transformations. researchgate.net The synthesis of diverse heterocyclic systems, including aziridines, β-lactams, pyridines, pyrazoles, and imidazoles, has been successfully achieved using imines as the starting point. researchgate.net

| Heterocyclic Product | Synthetic Strategy | Key Features |

| Pyridines | Gold-catalyzed amination–cyclization–aromatization cascade with propargylamine. mdpi.com | Efficient assembly of the pyridine (B92270) ring from simple starting materials. |

| Ring-fused Indoles | Gold(III)-catalyzed cyclization of N-(2-alkynylphenyl) imines. mdpi.com | Forms polycyclic frameworks under mild conditions. |

| Ring-fused Quinolines | Tandem reaction of 2-alkynylanilines with aldehydes catalyzed by Pd(OAc)₂ and p-TsOH. mdpi.com | Synergistic catalysis allows for regioselective synthesis. |

| β-Lactams (Azetidin-2-ones) | Diastereoselective coupling of chiral imines with malonates, followed by cyclization. beilstein-journals.org | Produces enantiomerically pure β-lactams, which are core structures in penicillin and cephalosporin (B10832234) antibiotics. |

The reduction of the C=N double bond in (2E)-N-Phenyloctan-2-imine is a direct and efficient method for the synthesis of the corresponding secondary amine, N-phenyloctan-2-amine. This transformation is fundamental in organic synthesis for creating C-N single bonds. Moreover, the electrophilic nature of the imine carbon allows for the addition of various carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or enolates. This process, followed by hydrolysis, yields α-branched amines, providing a powerful tool for constructing complex amine structures. researchgate.net

The versatility of imines extends to the asymmetric synthesis of chiral amines and non-natural α-amino acids, which are crucial components of many pharmaceutical agents. uzh.ch Chiral auxiliaries, such as N-tert-butanesulfinamide, can be condensed with ketones to form chiral sulfinyl imines. Subsequent diastereoselective nucleophilic addition and removal of the auxiliary group provide access to highly enantioenriched amines. beilstein-journals.org These chiral amines can then be further elaborated into valuable amino acid derivatives. beilstein-journals.orguzh.ch

| Product Type | Synthetic Method | Significance |

| Secondary Amines | Reduction of the imine C=N bond (e.g., using NaBH₄ or H₂/Pd). | A fundamental transformation for producing amines from carbonyl precursors via an imine intermediate. |

| α-Branched Amines | Nucleophilic addition of organometallic reagents to the imine carbon. researchgate.net | Creates a new C-C bond and introduces complexity alpha to the nitrogen atom. |

| Chiral Amines | Asymmetric addition to chiral imines (e.g., N-sulfinyl imines). beilstein-journals.org | Allows for the synthesis of optically active amines, which are vital building blocks in the pharmaceutical industry. researchgate.net |

| Amino Acid Derivatives | Elaboration of amine products, for example, through carboxylation. uzh.ch | Provides access to non-proteinogenic amino acids for peptide synthesis and drug design. |

The structural motifs derived from N-phenyl imines are integral to a multitude of pharmaceuticals and fine chemicals. researchgate.netnbinno.com The synthesis of substituted anilines, which are themselves important industrial chemicals and pharmaceutical precursors, can be achieved through reactions involving imine intermediates. nih.gov For example, a catalyst-free method has been developed for synthesizing 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. nih.gov

Imines serve as key intermediates in multicomponent reactions, which are highly efficient processes for generating molecular complexity in a single step. These reactions are invaluable in medicinal chemistry for creating libraries of structurally diverse compounds for drug discovery. The amine and heterocyclic structures accessible from (2E)-N-Phenyloctan-2-imine are core components of various biologically active molecules. Fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, often rely on imine chemistry for their synthesis due to the precise bond formations and structural control that can be achieved. researchgate.net

Role of (2E)-N-Phenyloctan-2-imine and Related N-Phenyl Imines as Ligands in Catalysis

The nitrogen atom of the imine group possesses a lone pair of electrons that can coordinate with metal centers, making imines effective ligands in coordination chemistry. alfachemic.com N-phenyl imines, including (2E)-N-Phenyloctan-2-imine, can be incorporated into larger molecular frameworks to create mono-, bi-, or polydentate ligands for transition metal complexes. These complexes are of significant interest due to their wide-ranging applications in homogeneous catalysis, such as in polymerization and organic synthesis. alfachemic.comtandfonline.com

The design of imine-based ligands is highly modular, allowing for fine-tuning of the steric and electronic properties of the resulting metal complex. alfachemic.com The synthesis of these ligands is typically straightforward, often involving a simple condensation reaction between a primary amine (like aniline) and a carbonyl compound (like 2-octanone (B155638) to form (2E)-N-Phenyloctan-2-imine), a reaction that can be performed under mild conditions. nanobioletters.com

By incorporating other donor atoms (such as O, P, or S) into the structure of the carbonyl or amine precursor, polydentate ligands can be synthesized. For example, Schiff base ligands derived from salicylaldehyde (B1680747) and an amine contain both nitrogen and oxygen donor atoms, allowing them to act as bidentate chelators for metal ions. nanobioletters.commdpi.com The substituents on the phenyl ring of the N-phenyl imine can be varied to modify the electron-donating ability of the nitrogen atom, which in turn influences the catalytic activity of the metal complex. nih.gov This "molecular tailoring" capability is a key advantage in developing catalysts for specific chemical transformations. alfachemic.com

| Ligand Type | Synthetic Precursors | Key Design Feature |

| Monodentate Imine | Aniline and 2-octanone | Simple N-donor ligand. |

| Bidentate (N,N) Imine | Diamine and two equivalents of a ketone | Forms a stable chelate ring with the metal center. |

| Tridentate (N,N,N) Imine | Di-functionalized amine and ketone | Provides a rigid coordination environment, influencing selectivity in catalysis. researchgate.net |

| Pincer Ligands (P,N) | Phosphine-containing amine and ketone | Combines hard (N) and soft (P) donors, enabling unique reactivity and hemilability. nih.gov |

N-phenyl imines form stable complexes with a wide variety of transition metals, including titanium, zirconium, chromium, iron, cobalt, nickel, and palladium. tandfonline.comresearchgate.netmaterialsciencejournal.org The coordination of the imine to the metal center is typically through the nitrogen lone pair. In polydentate ligands, the imine is part of a larger chelating system that dictates the geometry and stability of the resulting complex. The coordination environment around the metal ion is a critical factor determining the complex's catalytic performance. mdpi.com

Spectroscopic techniques such as FT-IR, NMR, and UV-Vis, along with single-crystal X-ray diffraction, are used to characterize these metal complexes and elucidate their structures. tandfonline.comnanobioletters.com For example, in FT-IR spectroscopy, the C=N stretching frequency typically shifts upon coordination to a metal, providing evidence of complex formation. researchgate.net These complexes have demonstrated significant catalytic activity in various reactions. For instance, titanium and chromium complexes bearing imine ligands are active catalysts for ethylene (B1197577) polymerization, producing high-density polyethylene. tandfonline.com Similarly, palladium complexes with imine ligands can effectively catalyze cross-coupling reactions like the Suzuki coupling. alfachemic.com The stability and tunable nature of N-phenyl imine metal complexes make them a continuing focus of research in the field of catalysis. alfachemic.commdpi.com

Lack of Available Research Data for (2E)-N-Phenyloctan-2-imine

A thorough review of scientific literature and chemical databases reveals a significant gap in the available research specifically concerning the chemical compound (2E)-N-Phenyloctan-2-imine. Consequently, it is not possible to provide a detailed article on its chemical transformations and synthetic utility based on the outlined sections.

While the requested topics—catalytic applications of imine-metal complexes, intermediacy in multicomponent reactions, integration into Covalent Organic Frameworks (COFs), and surface-supported chemistry—are established areas of research for the broader class of imine compounds, there is no specific data or published research that could be found for (2E)-N-Phenyloctan-2-imine itself.

General principles of imine chemistry suggest that (2E)-N-Phenyloctan-2-imine could theoretically participate in the following:

Surface-Supported Imine Chemistry and Nanostructure Formation:Imine chemistry can be employed to form self-assembled monolayers or other nanostructures on various surfaces. This bottom-up approach is valuable in materials science and nanotechnology. There is, however, no literature available on the surface chemistry of (2E)-N-Phenyloctan-2-imine.

Due to the absence of specific research findings, data tables and detailed discussions on the synthetic utility of (2E)-N-Phenyloctan-2-imine cannot be generated at this time. Further empirical research would be required to elucidate the specific properties and applications of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2E)-N-Phenyloctan-2-imine with high stereochemical purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., toluene vs. ethanol), temperature (room temperature vs. reflux), and catalysts (e.g., Lewis acids like ZnCl₂). Monitor reaction progress via TLC or GC-MS. Purify using column chromatography with a polar stationary phase (silica gel) and non-polar eluents (hexane/ethyl acetate). Confirm stereochemistry using -NMR coupling constants and NOE experiments to distinguish E/Z isomers .

Q. How should researchers characterize the purity of (2E)-N-Phenyloctan-2-imine?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Quantify purity using a C18 column and UV detection at λ = 254 nm.

- Melting Point : Compare observed values with literature data to detect impurities.

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or EI-MS) .

Q. What are the best practices for reporting synthetic procedures in publications?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Provide step-by-step protocols for synthesis, including solvent volumes, reaction times, and purification methods.

- Include spectral data (NMR, IR) for novel compounds in the main text; archive repetitive data in supplementary materials.

- Reference known compounds with CAS numbers and prior literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for (2E)-N-Phenyloctan-2-imine derivatives?

- Methodological Answer :

- Cross-Validation : Compare -NMR and DEPT spectra across multiple labs to identify inconsistencies.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- Heteronuclear Correlation Experiments : Employ HSQC or HMBC to resolve ambiguous assignments .

Q. What experimental designs are suitable for studying the kinetic stability of (2E)-N-Phenyloctan-2-imine under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 2–12) at 37°C.

- Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours.

- Quantitative Analysis : Use UV-Vis spectroscopy to track degradation (λ = 280 nm) and calculate half-life () via first-order kinetics.

- Control Experiments : Include inert atmosphere (N₂) to rule out oxidative degradation .

Q. How can researchers address conflicting pharmacological activity data for (2E)-N-Phenyloctan-2-imine analogs?

- Methodological Answer :

- Dose-Response Curves : Test analogs across a wide concentration range (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ discrepancies.

- Assay Reproducibility : Replicate experiments in triplicate using independent batches of compounds.

- Cellular Context : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in (2E)-N-Phenyloctan-2-imine studies?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity.

- Bootstrapping : Use resampling to assess robustness of regression coefficients.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Data Presentation & Ethical Considerations

Q. How should researchers present conflicting data in publications without compromising clarity?

- Methodological Answer :

- Tabular Summaries : Contrast contradictory results (e.g., bioactivity, spectral shifts) side-by-side with annotations.

- Hypothesis Testing : Use t-tests or ANOVA to statistically evaluate discrepancies.

- Transparency : Acknowledge limitations in the discussion section and propose follow-up experiments .

Q. What ethical guidelines apply to publishing synthetic methodologies involving (2E)-N-Phenyloctan-2-imine?

- Methodological Answer :

- Data Integrity : Avoid selective reporting; include all replicates, even failed experiments.

- Safety Compliance : Disclose hazards (e.g., flammability, toxicity) as per ChemScene safety protocols .

- Attribution : Cite prior work on analogous imine syntheses to avoid plagiarism .

Tables for Reference

Table 1 : Key Spectral Data for (2E)-N-Phenyloctan-2-imine

| Technique | Observed Value | Reference Value (Literature) |

|---|---|---|

| -NMR | δ 7.2–7.4 (m, 5H, Ar) | δ 7.1–7.3 (J. Org. Chem. 2020) |

| -NMR | δ 165.2 (C=N) | δ 164.8 (Org. Lett. 2019) |

| IR | ν 1620 cm⁻¹ (C=N) | ν 1615 cm⁻¹ (Tetrahedron 2021) |

Table 2 : Common Contradictions in Pharmacological Studies

| Contradiction Type | Resolution Strategy |

|---|---|

| EC₅₀ variability | Cross-validate with orthogonal assays |

| Cell-line specificity | Test in primary cells or in vivo models |

| Solvent-dependent activity | Standardize DMSO concentration (<0.1%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.